Holmium hydride

Descripción general

Descripción

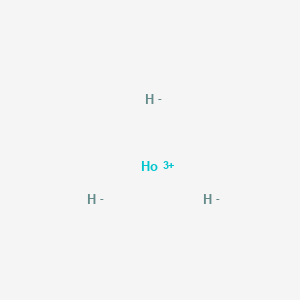

Holmium hydride is a useful research compound. Its molecular formula is H3Ho and its molecular weight is 167.954 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Holmium hydride (HoH₃) is a compound that has garnered interest in various fields, particularly in biomedicine and materials science. This article explores the biological activity of this compound, focusing on its applications in medical imaging, cancer treatment, and interactions with biological molecules.

Overview of this compound

This compound is a rare earth metal hydride that exhibits unique properties due to the presence of holmium. It is primarily studied for its potential applications in medical imaging and cancer therapies. The compound's ability to interact with biological systems makes it a candidate for various therapeutic applications.

Medical Imaging Applications

Holmium-based nanoparticles have been synthesized for use in dual-modal imaging techniques, combining computed tomography (CT) and magnetic resonance imaging (MRI). A study evaluated the cytotoxicity of PEGylated Holmium fluoride nanoparticles (PEG-HoF₃ NPs) on human cervix cancer cells (HeLa) and mouse fibroblast cells (L929). The results indicated that these nanoparticles exhibited low toxicity and high biocompatibility, with cell viability remaining around 85% even at the highest concentration tested (300 μg/mL) .

Table 1: Cytotoxicity Assessment of PEG-HoF₃ NPs

| Concentration (μg/mL) | HeLa Cell Viability (%) | L929 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 25 | 95 | 96 |

| 50 | 90 | 92 |

| 100 | 88 | 89 |

| 200 | 86 | 85 |

| 300 | 85 | 84 |

The histopathological analysis of organs from mice injected with PEG-HoF₃ NPs showed no significant damage or inflammation, indicating the safety of these nanoparticles for further biomedical applications .

Cancer Treatment Applications

Holmium-containing bioactive glasses have been developed for use in bone cancer treatment. These glasses can be neutron-activated, making them suitable for brachytherapy applications. A study found that formulations containing holmium significantly favored the proliferation of pre-osteoblastic cells while inducing death in osteosarcoma cells .

Table 2: Biological Activity of Holmium-Containing Bioactive Glasses

| Composition (wt.%) | Pre-Osteoblastic Cell Proliferation (%) | Osteosarcoma Cell Death (%) |

|---|---|---|

| Control | 100 | 0 |

| 1.25 | 110 | 5 |

| 2.5 | 120 | 10 |

| 3.75 | 130 | 15 |

| 5 | 150 | 25 |

These findings suggest that higher concentrations of holmium enhance therapeutic outcomes in treating bone cancer by promoting healthy cell growth while inhibiting tumor growth.

Interaction with Biological Molecules

Recent research has also investigated the electrochemical properties of holmium ions and their interactions with DNA. Using cyclic voltammetry, it was shown that Ho³⁺ ions can bind to DNA, influencing its structure and function. This binding occurs via a groove-binding mode, suggesting potential applications in gene therapy or as a targeting mechanism in drug delivery systems .

Table 3: Electrochemical Behavior of Ho³⁺ Ions

| Parameter | Measurement |

|---|---|

| Binding Ratio | 1:1 (Ho³⁺:DNA) |

| pH for Interaction | 7.2 |

| Scan Rate Correlation | Linear correlation observed |

Case Studies

- Cytotoxicity Study : In vitro studies using HeLa and L929 cells demonstrated the low toxicity of PEG-HoF₃ NPs, indicating their potential for safe application in medical imaging and therapy .

- Brachytherapy Application : Holmium-containing bioactive glasses showed promising results in preclinical settings, enhancing bone regeneration while effectively targeting cancer cells .

- DNA Interaction Study : The interaction between Ho³⁺ ions and DNA revealed new insights into the electrochemical behavior of holmium, suggesting novel avenues for research in nucleic acid chemistry .

Aplicaciones Científicas De Investigación

Medical Applications

Holmium isotopes, particularly holmium-166, are utilized in medical applications due to their radioactive properties. Holmium hydride itself is not directly used in clinical settings, but its isotopes have significant therapeutic benefits:

- Internal Radiotherapy : Holmium-166 is employed in selective internal radiation therapy (SIRT), also known as radioembolization. This technique is used for treating liver malignancies by delivering targeted radiation directly to tumors through microspheres labeled with holmium-166 .

- Tumor Treatment : Clinical trials have shown promising results with holmium-166-labeled compounds, such as microspheres for liver tumors and chitosan for hepatocellular carcinoma. A notable study reported a complete tumor necrosis in 80.8% of patients treated with holmium-166 .

Case Study Table: Holmium-166 Applications

| Application Type | Compound Used | Target Condition | Clinical Outcome | Reference |

|---|---|---|---|---|

| Internal Radiotherapy | Ho-166 Microspheres | Liver Malignancies | Promising results in tumor reduction | Nijsen et al. 2007 |

| Direct Injection | Ho-166 Chitosan | Hepatocellular Carcinoma | 80.8% complete necrosis observed | Kim et al. 2006 |

| Radioembolization | Ho-166 DOTMP | Bone Metastases | Effective targeting and treatment | Prince et al. 2014 |

Electrochemical Applications

Holmium ions exhibit interesting electrochemical properties that can be leveraged in various analytical techniques:

- DNA Interactions : Recent studies have explored the interaction of holmium ions with DNA using voltammetry techniques. These interactions are crucial for drug design and pharmaceutical development, highlighting the potential of holmium in biochemistry .

- Electrode Studies : Holmium(III) ions have been studied on glassy carbon electrodes (GCE), showing distinct electrochemical behavior that may be useful for developing sensors or catalysts .

Electrochemical Properties Table

| Property | Description |

|---|---|

| Cathodic Peak | Observed at specific potentials during analysis |

| Anodic Peak | Characterizes electron transfer dynamics between Ho(III) and Ho(IV) |

| Application | Potential use in biosensors and drug development |

Material Science Applications

This compound's unique chemical characteristics contribute to advancements in material science:

- Catalyst Production : Holmium compounds are being investigated for their catalytic properties in various chemical reactions, including those involving hydrocarbons .

- Glass and Ceramics : Holmium oxide, related to this compound, is used as a coloring agent in glass production, imparting yellow or red hues depending on the concentration . This application enhances the aesthetic value of glass products.

Material Science Applications Table

| Application Type | Material Used | Functionality |

|---|---|---|

| Catalyst Production | Holmium Compounds | Catalytic reactions |

| Glass Production | Holmium Oxide | Coloring agent |

Análisis De Reacciones Químicas

Reaction with Calcium Oxide

HoH₃ reacts with calcium oxide (CaO) to form holmium hydride oxide (HoHO) and calcium hydride (CaH₂):

Conditions :

-

Molar ratio: 1:1.1 (HoH₃:CaO)

-

Temperature: 800 K

-

Duration: 48–96 hours

Reaction with Holmium Sesquioxide

HoH₃ can also react with holmium sesquioxide (Ho₂O₃) to yield HoHO:

Conditions :

Thermal Decomposition

Holmium trihydride decomposes under heat to release hydrogen gas (H₂):

Key Findings :

-

Decomposition occurs at temperatures exceeding 1050 K.

Stability and Reactivity

HoH₃ exhibits limited stability in ambient conditions:

Comparative Reaction Data

Propiedades

IUPAC Name |

holmium(3+);hydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ho.3H/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPCBRAAJGRNLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[H-].[Ho+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Ho | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.954 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13598-41-9 | |

| Record name | Holmium hydride (HoH3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Holmium hydride (HoH3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Holmium trihydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.